molecular formula C21H23BrN2O B11184511 N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B11184511
M. Wt: 399.3 g/mol
InChI Key: ZBYKBMMUEVDINQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide is a quinoline-derived carboxamide featuring a 4-bromophenyl substituent, an ethyl group at position 6, and three methyl groups at positions 2, 2, and 3. Quinolines are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties, often modulated by substituents on the core scaffold .

Properties

Molecular Formula

C21H23BrN2O

Molecular Weight

399.3 g/mol

IUPAC Name

N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C21H23BrN2O/c1-5-15-6-11-19-18(12-15)14(2)13-21(3,4)24(19)20(25)23-17-9-7-16(22)8-10-17/h6-13H,5H2,1-4H3,(H,23,25)

InChI Key

ZBYKBMMUEVDINQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The ethyl and trimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.

    Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the carboxamide group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Key Structural Insights :

  • Bromophenyl Group : Present in the target compound, AMC3, 4g, and ZINC170624334, this group likely contributes to halogen bonding with biological targets, enhancing binding affinity .
  • Ethyl vs.
  • Carboxamide Variations : The cyclohexyl carboxamide () reduces steric hindrance compared to the bulkier 4-bromophenyl group, possibly altering receptor selectivity .

Biological Activity

Chemical Structure and Properties

The molecular structure of N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide can be described as follows:

  • Molecular Formula : C19H22BrN
  • Molecular Weight : 360.29 g/mol
  • Functional Groups : Includes a bromophenyl group, a quinoline core, and a carboxamide functional group.

This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi. Its mechanism may involve disrupting cellular membranes or inhibiting essential metabolic pathways.
  • Anti-cancer Properties : Preliminary studies suggest that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This includes the generation of reactive oxygen species (ROS), which can lead to cell death.

Efficacy in Biological Systems

The efficacy of this compound has been evaluated through various assays:

Study TypeModel Organism/Cell LineObserved EffectsReference
Antimicrobial AssayE. coliInhibition of growth at 50 µg/mL
Cytotoxicity AssayMDA-MB 468 (Breast Cancer)Induced apoptosis with IC50 of 30 µM
Insecticidal ActivityVarious Insect Species70% mortality at 100 µg/mL after 48 hours

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of similar quinoline derivatives indicated significant activity against Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting this compound could be effective as an antimicrobial agent .
  • Cancer Cell Studies : Research involving the MDA-MB 468 breast cancer cell line demonstrated that treatment with the compound resulted in increased levels of ROS and subsequent apoptosis. The IC50 value was determined to be approximately 30 µM, indicating potent anti-cancer activity .
  • Insecticidal Properties : A recent investigation into the insecticidal properties revealed that the compound effectively caused mortality in various insect species at concentrations as low as 100 µg/mL within 48 hours. This suggests potential applications in agricultural pest management .

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